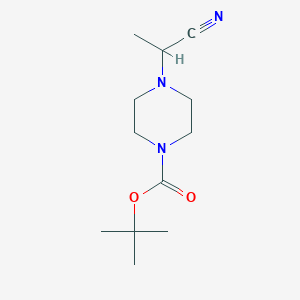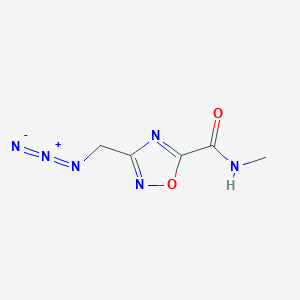
1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride” is defined by its molecular formula C9H19Cl2N3O2. For a more detailed analysis of its structure, specialized software or experimental techniques like X-ray crystallography would be required.Scientific Research Applications
Androgen Receptor Antagonism : A study by Kinoyama et al. (2005) highlights the synthesis of N-arylpiperazine-1-carboxamide derivatives with potent androgen receptor (AR) antagonist activities. These compounds, including dimethylpiperazine derivatives, show potential in the treatment of prostate cancer due to their strong antiandrogenic activity (Kinoyama et al., 2005).
Complex Formation with Copper(II) Acetate : Research by Manhas et al. (1992) discusses the formation of copper(II) acetate complexes with saturated diheterocyclic bases including dimethylpiperazine derivatives. These complexes are characterized as magnetically dilute and antiferromagnetic, indicating potential applications in material science (Manhas, Kaur, & Dhindsa, 1992).
Cytostatic Agents : Bielawski et al. (1993) synthesized a series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including compounds with structural similarities to dimethylpiperazine, and evaluated them as cytostatic agents. This study indicates potential applications in cancer research (Bielawski, Bołtryk, Bartulewicz, Krajewska, & Różański, 1993).
Cholinesterase Inhibition : Debord et al. (1997) investigated derivatives of 2-amino-4,6-dimethylpyridine for their cholinesterase inhibiting activities, a key area in Alzheimer's disease treatment. Their findings suggest potential therapeutic applications for compounds structurally related to dimethylpiperazine (Debord, N'Diaye, Bollinger, Fikri, Pénicaut, Robert, Robert-Piessard, & Le Baut, 1997).
Antimicrobial Activity : Abdel-rahman, Bakhite, & Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showing antimicrobial activities. This indicates the potential of dimethylpiperazine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Hydrogen Bonding and Structural Analysis : Studies by Dega-Szafran et al. (2002, 2008) focused on the hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrochlorides. These studies contribute to a better understanding of the structural and chemical properties of dimethylpiperazine derivatives (Dega-Szafran, Jaskólski, Kurzyca, Barczyński, & Szafran, 2002); (Dega-Szafran, Katrusiak, & Szafran, 2008).
Safety And Hazards
properties
IUPAC Name |
1-acetyl-N,N-dimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.2ClH/c1-7(13)12-5-4-10-6-8(12)9(14)11(2)3;;/h8,10H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKOZANYOCWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)










